molecular formula C25H27NO7 B11222357 Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11222357
M. Wt: 453.5 g/mol
InChI Key: HCDUXVXTTVDJDB-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the dihydropyridine class, which is often studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different pharmacological and chemical properties.

Scientific Research Applications

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects on cellular processes like muscle contraction and neurotransmitter release. The pathways involved include the inhibition of calcium influx, which can reduce muscle tension and lower blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension and angina.

    Felodipine: Similar in structure and function, used for managing high blood pressure.

Properties

Molecular Formula

C25H27NO7

Molecular Weight

453.5 g/mol

IUPAC Name

dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27NO7/c1-5-33-22-12-17(8-11-21(22)27)23-19(24(28)31-3)14-26(15-20(23)25(29)32-4)13-16-6-9-18(30-2)10-7-16/h6-12,14-15,23,27H,5,13H2,1-4H3

InChI Key

HCDUXVXTTVDJDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)OC)C(=O)OC)O

Origin of Product

United States

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